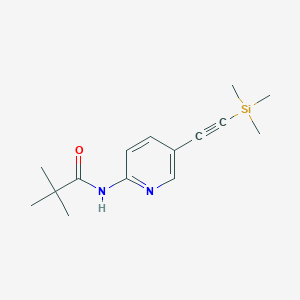

2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide

Descripción

Table 1: Key Structural Parameters of Related Propanamide Derivatives

| Compound | C–H⋯O Distance (Å) | Torsion Angle (°) | Space Group |

|---|---|---|---|

| 2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide | 2.42 | −0.8 to 31.0 | P2₁/c |

| Pyridine:Acetylene Co-crystal | 2.31 | N/A | Pna2₁ |

This comparative analysis underscores the role of substituents in modulating non-covalent interactions and conformational preferences.

Propiedades

IUPAC Name |

2,2-dimethyl-N-[5-(2-trimethylsilylethynyl)pyridin-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OSi/c1-15(2,3)14(18)17-13-8-7-12(11-16-13)9-10-19(4,5)6/h7-8,11H,1-6H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKZXVSYCUPKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592073 | |

| Record name | 2,2-Dimethyl-N-{5-[(trimethylsilyl)ethynyl]pyridin-2-yl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470463-43-5 | |

| Record name | 2,2-Dimethyl-N-{5-[(trimethylsilyl)ethynyl]pyridin-2-yl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the Trimethylsilanylethynyl Group: This step involves the use of trimethylsilylacetylene in a coupling reaction, often facilitated by a palladium catalyst.

Attachment of the Propionamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

- Case Study : Research has shown that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have indicated that similar compounds can modulate the activity of enzymes involved in cancer progression .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis.

- Application Example : It can be used in the synthesis of complex organic molecules, particularly those containing heteroatoms or functional groups that are difficult to introduce through traditional methods. The trimethylsilanylethynyl group can be utilized for further functionalization reactions .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of new polymers and materials with enhanced properties.

- Research Findings : Studies have demonstrated that incorporating such silane-containing compounds into polymer matrices can improve thermal stability and mechanical properties .

Data Tables

| Property | Value |

|---|---|

| Boiling Point | 394.4 ± 42.0 °C (Predicted) |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) |

| pKa | 13.39 ± (Predicted) |

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

N-(5-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 182344-63-4):

- Substituent: Bromine at pyridine 5-position.

- Properties: Bromine acts as a leaving group, making this compound a precursor for nucleophilic substitutions. Lower molecular weight (MW 271.13) compared to the target compound, but higher reactivity in SNAr reactions .

- Applications: Intermediate in pharmaceutical synthesis.

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS 879326-78-0):

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 677327-29-6):

Functional Group Modifications

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide (CAS 1171891-19-2):

N-(5-Nitropyridin-2-yl)pivalamide (CAS 70298-90-7):

Silicon-Containing Analogs

- 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide (CAS 86847-63-4): Substituent: Trimethylsilanyl (-Si(CH₃)₃) at pyridine 3-position. Properties: Silicon enhances lipophilicity (logP ~3.2 vs.

N-(3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide :

Key Data Table: Structural and Physicochemical Comparison

Actividad Biológica

2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide (CAS Number: 470463-43-5) is a synthetic compound notable for its unique structural features, including a pyridine ring substituted with a trimethylsilanylethynyl group. The compound is primarily utilized in research settings, particularly in proteomics and chemical biology.

- Molecular Formula : C15H22N2OSi

- Molecular Weight : 274.43 g/mol

- Structure : The compound features a propionamide backbone with dimethyl and trimethylsilanylethynyl substituents.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential applications in medicinal chemistry and its interactions within biological systems.

The compound's biological effects are hypothesized to arise from its ability to interact with specific biological targets, likely due to the presence of the pyridine moiety which can engage in hydrogen bonding and π-π stacking interactions. This can influence various cellular pathways, potentially affecting cell signaling and metabolic processes.

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies have indicated that derivatives of pyridine-based compounds exhibit anticancer properties. Research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through modulation of cell cycle regulators .

- Proteomics Applications : The compound has been identified as a useful tool in proteomics research, aiding in the study of protein interactions and modifications. Its unique structure allows for selective binding to target proteins, facilitating the identification of protein networks involved in disease processes .

- Neuroprotective Effects : Some studies have suggested that compounds with similar structures may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases by mitigating oxidative stress and inflammation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide?

- The compound is synthesized through sequential amidation and alkynylation steps. A pyridinyl amine intermediate is first reacted with propionyl chloride under basic conditions (e.g., triethylamine) to form the amide backbone . Subsequent trimethylsilylacetylene coupling is achieved via Sonogashira or Cadiot-Chodkiewicz reactions, requiring palladium catalysis and copper iodide as a co-catalyst. Purification involves trituration with diethyl ether or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR confirms structural integrity, with pyridinyl protons resonating at δ 7.8–8.5 ppm and trimethylsilyl groups at δ 0.1–0.3 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]+ = 347.23) . FT-IR identifies carbonyl (C=O) stretches near 1650 cm⁻¹ and alkyne (C≡C) stretches at 2100–2260 cm⁻¹ .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Conduct accelerated degradation studies in controlled environments:

- Temperature: 25°C, 40°C, and 60°C for 1–4 weeks.

- Humidity: 75% RH and desiccated conditions.

- Light exposure: UV (254 nm) and visible light.

Monitor degradation via HPLC (≥98% purity threshold) and track byproducts using LC-MS .

Advanced Research Questions

Q. How can reaction efficiency be optimized for the trimethylsilylethynyl coupling step?

- Catalyst screening: Compare Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ with CuI (1–5 mol%) in DMF or THF .

- Base selection: Use triethylamine or DBU to deprotonate terminal alkynes.

- Kinetic analysis: Monitor reaction progress via in situ IR to identify rate-limiting steps. Optimize temperature (60–80°C) and reaction time (12–24 hrs) .

Q. What strategies resolve contradictions in NMR data for structural confirmation?

- Discrepancies in peak splitting (e.g., pyridinyl vs. amide protons) require heteronuclear correlation experiments (HSQC, HMBC) to assign 13C-1H couplings .

- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

- For dynamic effects (e.g., rotamers), perform variable-temperature NMR (−20°C to 60°C) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Use docking simulations (AutoDock Vina) with homology-modeled proteins to identify binding pockets.

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories.

- Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. What experimental designs address batch-to-batch variability in biological activity assays?

- Implement split-plot designs to test multiple synthesis batches against control groups .

- Use ANOVA to isolate variability sources (e.g., reaction temperature, catalyst lot).

- Standardize bioassays with positive controls (e.g., known enzyme inhibitors) and replicate experiments (n ≥ 3) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.